molecular formula C24H21ClN4O4 B14974117 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B14974117
M. Wt: 464.9 g/mol
InChI Key: NSXNMZNSDFIYNU-UHFFFAOYSA-N
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Description

This compound is a pyrido[3,2-d]pyrimidine derivative featuring a 4-chlorobenzyl group at position 3 and an N-(2-ethoxyphenyl)acetamide moiety. Its molecular framework combines a fused pyrimidine core with substituted aromatic systems, a design often employed in medicinal chemistry for targeting enzymes such as kinases or polymerases.

Properties

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O4/c1-2-33-20-8-4-3-6-18(20)27-21(30)15-28-19-7-5-13-26-22(19)23(31)29(24(28)32)14-16-9-11-17(25)12-10-16/h3-13H,2,14-15H2,1H3,(H,27,30)

InChI Key

NSXNMZNSDFIYNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorobenzyl chloride, ethoxyphenylamine, and various catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs identified in the evidence, highlighting differences in substituents, physicochemical properties, and synthesis methodologies:

Compound Name Substituents (vs. Target) Molecular Weight (g/mol) Key Properties/Data Source
2-(3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide 2,5-Dimethoxyphenyl (vs. 2-ethoxy) 521.95 ChemSpider ID: 923192-85-2; Higher polarity due to methoxy groups
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Triazole-pyrimidine hybrid 472.52 MP: 165–167°C; 30% synthesis yield; IR ν(NH)=3284 cm⁻¹, ν(C=O)=1685 cm⁻¹
Thieno[2,3-d]pyrimidine derivatives (e.g., compound 5) Thiophene ring (vs. pyrido) N/A IC50 >5 μM (cytotoxicity); lower solubility (ClogP=4.54)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)... Pyrazolo-pyrimidine core 571.20 (M+1) MP: 302–304°C; chromenone moiety enhances π-π stacking
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (1) Oxadiazole-thioether linker 528.89 Synthesized via K2CO3/acetone; nitro group increases electrophilicity

Key Observations:

Substituent Effects on Polarity :

  • The dimethoxyphenyl analog () exhibits higher polarity than the target compound due to additional methoxy groups, which may influence solubility and membrane permeability.
  • The ethoxyphenyl group in the target compound balances lipophilicity and steric bulk compared to the nitro group in ’s compound, which likely enhances electrophilic reactivity .

Thieno[2,3-d]pyrimidine derivatives () show reduced cytotoxicity (IC50 >5 μM), suggesting that sulfur incorporation may alter target selectivity .

Thermal Stability :

  • The pyrazolo-pyrimidine derivative () has a high melting point (302–304°C), indicating strong crystalline packing, a property advantageous for formulation stability .

Implications for Structure-Activity Relationships (SAR)

  • Chlorobenzyl Group : The 4-chlorobenzyl moiety in the target compound and analogs (Evidences 1, 5, 10) likely contributes to hydrophobic interactions in binding pockets, as seen in kinase inhibitors like imatinib analogs .
  • Acetamide Linker : The N-arylacetamide group is conserved across multiple analogs, serving as a flexible spacer that accommodates diverse substituents while maintaining hydrogen-bonding capacity .

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